KadcoccinicacidI

Description

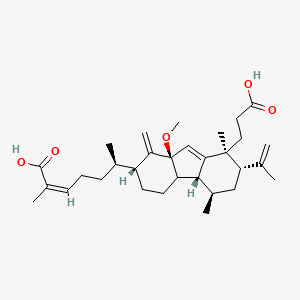

Kadcoccinic Acid I is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine for its antioxidant and cytotoxic properties . Structurally, it belongs to the kadcoccinic acids (A–J), a series of triterpenoids characterized by a lanostane backbone modified with hydroxyl, carbonyl, and/or lactone groups. The compound’s structure includes a 6/6/6/5-fused tetracyclic core, with stereochemical assignments confirmed via X-ray crystallography and ROESY data . Kadcoccinic Acid I has attracted attention for its bioactivity, particularly in cytotoxicity assays against cancer cell lines, though its mechanism remains under investigation .

The first total synthesis of its trimethyl ester derivative was achieved via a gold(I)-catalyzed cyclization of an enynyl acetate, enabling efficient construction of the cyclopentenone scaffold critical to its structural framework . This synthesis highlighted the stereochemical sensitivity of its enynyl acetate precursor, which dictates regioisomeric outcomes during cyclization .

Properties

Molecular Formula |

C31H46O5 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(2R,4bR,5R,7S,8S,9aR)-8-(2-carboxyethyl)-9a-methoxy-5,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4a,4b,5,6,7-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C31H46O5/c1-18(2)25-16-21(5)28-24-13-12-23(19(3)10-9-11-20(4)29(34)35)22(6)31(24,36-8)17-26(28)30(25,7)15-14-27(32)33/h11,17,19,21,23-25,28H,1,6,9-10,12-16H2,2-5,7-8H3,(H,32,33)(H,34,35)/b20-11-/t19-,21-,23-,24?,25+,28-,30+,31-/m1/s1 |

InChI Key |

WTZDVJDJXXEZBD-CKMNHEDWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@](C2=C[C@@]3(C([C@@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)OC)(C)CCC(=O)O)C(=C)C |

Canonical SMILES |

CC1CC(C(C2=CC3(C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)OC)(C)CCC(=O)O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of KadcoccinicacidI involves the extraction and isolation from the stems of Kadsura coccinea. The synthetic route to this compound includes several key steps:

Chemical Reactions Analysis

KadcoccinicacidI undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KadcoccinicacidI has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of KadcoccinicacidI involves its interaction with specific molecular targets and pathways:

Anti-HIV Activity: This compound inhibits the replication of HIV by targeting viral enzymes and interfering with viral entry into host cells.

Anti-Tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Structural Analogues in the Kadcoccinic Acid Family

Kadcoccinic Acid I is part of a broader family of lanostane triterpenoids (Table 1). Key structural distinctions include:

Table 1: Structural Features of Kadcoccinic Acids and Related Compounds

Key Observations :

- Backbone Diversity: Kadcoccinones (e.g., Kadcoccinone C) exhibit a 6/6/6/6 tetracyclic system, contrasting with the 6/6/6/5 framework of kadcoccinic acids .

- Functional Group Variations : Kadcoccinic Acid D contains a γ-lactone ring at C-23, absent in Kadcoccinic Acid I, which instead features a free carboxylic acid at C-28 .

- Stereochemical Complexity : Coccinic Acid and Kadcoccinic Acid A share hydroxylation at C-2α and C-3β but differ in oxidation states (C-3 keto vs. hydroxyl groups) .

Bioactivity and Distribution in Plant Tissues

Table 2: Bioactivity and Tissue Distribution of Kadcoccinic Acid I and Analogues

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.